
3,4',5-Trismethoxybenzophenone
Overview
Description
3,4',5-Trismethoxybenzophenone (CAS 94709-12-3) is a methylated derivative of resveratrol, a naturally occurring polyphenol. Its structure features methoxy groups at the 3, 4', and 5 positions of the benzophenone backbone, replacing the hydroxyl groups found in resveratrol. This modification enhances its stability and bioavailability while retaining antioxidant and antiproliferative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4’,5-Trismethoxybenzophenone typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 4-methoxybenzene in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of 3,4’,5-Trismethoxybenzophenone can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Knoevenagel Condensation
TMBP’s ketone group facilitates condensation reactions with aldehydes under basic conditions. For example:
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Reaction with 4-methoxy-3-nitrobenzaldehyde :
In methanol with aqueous KOH, TMBP undergoes Claisen-Schmidt condensation to form chalcone derivatives. A 71% yield was achieved under these conditions .
Mechanism :-
Deprotonation of the aldehyde α-hydrogen by base.
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Nucleophilic attack by the enolate on the benzophenone carbonyl.
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Elimination of water to form the α,β-unsaturated ketone.
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Hydrogenation Reactions
The ketone moiety in TMBP can be reduced to a secondary alcohol under catalytic hydrogenation:
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Reduction using Pd/C :
In a mixture of THF and ethanol at 50°C under H₂, the ketone group is reduced to a diphenylmethanol derivative. This method achieved quantitative conversion in related benzophenone systems .
Demethylation and Subsequent Alkylation
Methoxy groups in TMBP can undergo demethylation to yield phenolic hydroxyl groups, enabling further functionalization:
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Demethylation with HBr :
Methoxy groups are converted to hydroxyls under acidic conditions (e.g., HBr in acetic acid) . -
Alkylation of Hydroxyl Groups :
After demethylation, phenolic hydroxyls react with alkylating agents like 3-methyl-2-buten-2-ol in the presence of BF₃·Et₂O, forming alkylated derivatives. A patent demonstrated this process in 1,4-dioxane at 50–70°C, yielding substituted benzophenones .
Electrophilic Aromatic Substitution
The electron-rich aromatic rings in TMBP participate in electrophilic substitutions:
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Nitration :
Methoxy groups activate the ring toward nitration. Nitration typically occurs at the para position relative to methoxy groups under mixed acid conditions. -
Sulfonation :
Concentrated H₂SO₄ introduces sulfonic acid groups, though specific data for TMBP remain limited .
Stability and Handling
TMBP is stable under ambient conditions but sensitive to strong acids/bases. It is sparingly soluble in water but dissolves in DMSO or DMF (20–30 mg/mL) . Solutions in aqueous buffers require dilution from organic solvents for stability .
Mechanistic Insights
Scientific Research Applications
Scientific Applications of 3,4',5-Trismethoxybenzophenone
This compound (TMBP) is a chemical compound with various scientific applications, particularly in biological and chemical research. Studies show TMBP's potential as an anti-leishmanial agent and its impact on cancer cells . It can be synthesized through different chemical reactions and has demonstrated various biological activities .
Biological Activities and Applications
- Anti-Leishmanial Effects: 3,3′,5,5′-Tetramethoxy-biphenyl-4,4′-diol (TMBP), synthesized through laccase-catalysis of 2,6-dimethoxyphenol, has displayed antioxidant and anticancer activity and is considered a potential drug candidate against Leishmania .
- Anticancer Activity: Research indicates that TMBP can inhibit the growth of liver cancer cells by inducing G2/M-phase cell cycle arrest .
Synthesis and Chemical Reactions
3,4',5-Trimethoxyacetophenone can be used as a reactant in several chemical syntheses :
- ** Chalcone Synthesis:** Reacting with N-methyl intermediates and potassium hydroxide in ethanol yields chalcone derivatives .
- Propenone Synthesis: Reacting with substituted benzaldehydes in methanol using sodium hydroxide produces propenones .
- Reaction with Imidazo[2,1-b]thiazole-5-carbaldehyde: Reacting with 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde in ethanol with sodium hydroxide yields trifluoromethyl derivatives .
Polyphenolic Compounds and Health
Flavonoids, including polyphenolic compounds, possess a 2-phenylchromone structure and are commonly found in plants . Cocoa polyphenols, such as flavanols, can positively affect cardiovascular, immunological, and digestive health . They can also modify risk factors associated with chronic conditions, including inflammation and oxidative stress . Dietary phenolic compounds can also act as prebiotic modulators of the gut microbiome, influencing their biological activity .
Structure-Activity Relationship Studies
- 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-ethoxybenzo[b]furan derivative 4t has shown significant potency against murine leukemia, murine mammary carcinoma, human T-lymphoblastoid, and human cervix carcinoma cells .
- The compound inhibits the growth of various cancer cells, with IC50 values comparable to other known anticancer agents .
Data Table: Synthesis of 3',4',5'-Trimethoxyacetophenone Derivatives
Reaction Conditions | Yield |
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Zirconium(IV) chloride, methoxybenzene, dichloromethane, 40°C, 48h | 63% |
Sodium hydroxide, ethanol, water, 27°C, 4h | 80% |
Potassium hydroxide, ethanol, 20°C, 24h | 34.2-93.1% |
Sodium hydroxide, methanol | 76% |
Potassium hydroxide, methanol, water, 0-20°C | 71% |
Iodine, dimethyl sulfoxide, 110°C | 36% |
Sodium hydroxide, dimethyl sulfoxide, 20°C | 55% |
Case Studies
- In-vitro evaluation of Tetramethoxy-biphenyl-4,4′-diol: A study evaluated the anti-leishmanial effect of TMBP against Leishmania (L.) amazonensis, investigating the mechanisms involved .
- This compound in Liver Cancer Cells: TMBP treatment of liver cancer cells resulted in significant growth inhibition and G2/M-phase cell cycle arrest .
Mechanism of Action
3,4’,5-Trismethoxybenzophenone exerts its effects primarily by inhibiting tubulin assembly, which is crucial for cell division. This inhibition leads to cell cycle arrest at the G2/M phase, preventing the proliferation of cancer cells . The compound targets the microtubule network within the cell, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₆H₁₆O₄
- Molecular Weight : 272.3 g/mol
- Purity : ≥95–98% (commercial sources)
- Stability : Stable for ≥1–2 years at -20°C .
Biological Activity: 3,4',5-Trismethoxybenzophenone demonstrates potent antiproliferative effects against human tumor cell lines (e.g., IC₅₀ = 0.4–2 µg/mL), which is 5–6 times more potent than resveratrol . It also acts as a selective mechanism-based inactivator of cytochrome P450 1A1 (CYP450 1A1) with an IC₅₀ of 400 nM, suggesting utility in chemoprevention and metabolic studies .
The compound belongs to a class of phenolic antioxidants with structural analogs that exhibit varying biological activities. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings :
Enhanced Potency via Methylation: Methylation of resveratrol’s hydroxyl groups to form this compound significantly improves its antiproliferative potency. For example: Against breast cancer cells, this compound achieves IC₅₀ values 6-fold lower than resveratrol (0.4–2 µg/mL vs. 2.4–12 µg/mL) . Methoxy groups increase lipophilicity, enhancing membrane permeability and intracellular accumulation .
CYP450 1A1 Selectivity: Unlike resveratrol, this compound selectively inactivates CYP450 1A1 (IC₅₀ = 400 nM), a key enzyme in procarcinogen activation. This property is absent in unmethylated analogs .
Divergent Activities in Structural Analogs: Rhapontigenin: Lacks the benzophenone backbone, resulting in weaker antiproliferative effects . trans-Trismethoxy Resveratrol: Shares methylation but retains a stilbene structure, showing overlapping antioxidant activity but less CYP450 inhibition .
Commercial Availability and Stability :
Biological Activity
3,4',5-Trismethoxybenzophenone is a benzophenone derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This compound is characterized by three methoxy groups attached to the benzophenone structure, which may influence its biological effects. This article reviews the available literature on the biological activity of this compound, focusing on its antiproliferative properties, mechanisms of action, and potential therapeutic applications.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound derivatives against various cancer cell lines. For example, a novel catechin-derived compound incorporating this benzophenone structure demonstrated significant antiproliferative activity against melanoma cell lines. The mechanism was linked to the compound's ability to bind to human dihydrofolate reductase, leading to down-regulation of folate cycle gene expression in these cells .
Table 1: Antiproliferative Effects on Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
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TMECG | Melanoma | 12.5 | Inhibition of dihydrofolate reductase |
TMECG | Colo 205 | 11.65 | Cytotoxicity through apoptosis |
TMECG | MCF-7 | 8.43 | Cell cycle arrest at G1/S transition |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Dihydrofolate Reductase Inhibition : The compound effectively binds to dihydrofolate reductase, an enzyme crucial for DNA synthesis and repair, thereby inhibiting cancer cell proliferation .
- Cell Cycle Arrest : Studies indicate that derivatives of this compound induce cell cycle arrest in the G1/S phase by inhibiting cyclin E expression, which is essential for cell cycle progression .
- Alteration of Tumor Microenvironment : Research has shown that exposure to benzophenone derivatives can alter immune cell populations within the tumor microenvironment, potentially affecting tumor growth and metastasis .
Case Studies
A notable case study involved the evaluation of this compound in combination with other chemotherapeutic agents. The results indicated a synergistic effect when used alongside doxorubicin in resistant cancer cell lines, suggesting that this compound could enhance the efficacy of existing treatments .
Additionally, prenatal exposure studies have examined how benzophenone derivatives impact developmental processes and long-term health outcomes. These studies revealed that such compounds could impair autophagy and disrupt normal cellular functions in developing tissues .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 3,4',5-Trismethoxybenzophenone, and how can purity be optimized?
- Answer : this compound is synthesized via methylation of resveratrol’s hydroxyl groups using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate). Purity optimization involves chromatographic techniques (e.g., HPLC or column chromatography) and spectroscopic validation (NMR, LC-MS) to confirm structural integrity . For advanced synthesis, microwave-assisted or enzymatic methods may reduce side products and improve yield .
Q. How does this compound compare structurally and functionally to resveratrol?
- Answer : The methylation of resveratrol’s hydroxyl groups enhances metabolic stability and membrane permeability, leading to improved pharmacokinetics. Functional studies show 6-fold greater antiproliferative potency (IC₅₀: 0.4–2 μg/mL vs. resveratrol’s ~12 μg/mL) in tumor cell lines due to reduced phase II metabolism and increased bioavailability . Methodologically, comparative assays (e.g., MTS or SRB) across cell lines under standardized conditions are critical for validating potency differences .
Advanced Research Questions
Q. What experimental designs are recommended to investigate this compound-induced cell-cycle arrest in cancer models?
- Answer : Flow cytometry with propidium iodide staining is essential for quantifying G2/M-phase arrest. Complementary assays include:
- Wound healing : To assess migration inhibition.
- 3D spheroid models : Magnetic levitation or Matrigel embedding to mimic tumor microenvironments.
- Western blotting : For cyclin B1, CDK1, and p21/p53 expression analysis .
- Data Interpretation : Dose-dependent arrest (e.g., IC₅₀ of 7.5 μM in hepatocarcinoma cells) should correlate with downregulation of G2/M checkpoint regulators .
Q. How can researchers resolve contradictions in reported IC₅₀ values across studies?
- Cell line variability : Tumor type and genetic background (e.g., FCA4 vs. Huh7 cells ).
- Assay conditions : Incubation time, serum concentration, and metabolic activity (MTS vs. ATP-based assays).
- Normalization : Express concentrations in molarity (μM) for cross-study comparison. Validate findings using orthogonal assays (e.g., clonogenic survival) .
Q. What methodologies are suitable for studying CYP450 1A1 inhibition by this compound?
- Answer : Use recombinant CYP450 1A1 enzymes with fluorogenic substrates (e.g., ethoxyresorufin). Measure metabolite formation (resorufin) via fluorescence. Include positive controls (α-naphthoflavone) and kinetic analysis (Kₘ, Vₘₐₓ) to determine mechanism-based inactivation (IC₅₀ = 400 nM) . Advanced studies may employ hepatocyte co-cultures to assess hepatic clearance interactions .
Q. How can structure-activity relationship (SAR) studies guide the rational design of this compound analogs?
- Answer : Key modifications include:
- Methoxy group positioning : Compare 3,4',5-substitution vs. other isomers (e.g., 3,4,5-trimethoxy derivatives).
- Backbone alterations : Replace benzophenone with stilbene or chalcone cores.
- Functional group additions : Introduce halogens or sulfonyl groups to modulate solubility and target affinity.
Q. What strategies are effective for evaluating this compound’s selectivity between cancerous and normal cells?
- Answer : Co-culture normal (e.g., hepatocytes) and tumor cells (e.g., HepG2) in viability assays. Use transcriptomics (RNA-seq) to identify differential pathway activation (e.g., oxidative stress vs. apoptosis). Toxicity thresholds (e.g., >10 μM in Huh7 controls ) must be validated in primary cells .
Q. How can researchers assess synergistic effects of this compound with existing chemotherapeutics?
- Answer : Apply the Chou-Talalay combination index (CI) method:
- Dose matrix : Test serial dilutions of this compound with cisplatin or doxorubicin.
- Synergy criteria : CI < 1 indicates potentiation. Mechanistic studies (e.g., ROS generation, DNA damage markers) clarify additive vs. synergistic interactions .
Translational Research Questions
Q. What challenges exist in translating this compound from in vitro to in vivo models?
- Answer : Key challenges include:
- Bioavailability : Poor aqueous solubility requires formulation strategies (nanoparticles, liposomes).
- Metabolic stability : Monitor glucuronidation/sulfation metabolites via LC-MS/MS in plasma.
- Toxicity : Conduct maximum tolerated dose (MTD) studies in rodents prior to xenograft trials .
Q. What pharmacokinetic parameters are critical for advancing this compound into preclinical development?
- Answer : Prioritize:
- Half-life (t₁/₂) : Assess via intravenous/oral administration in rodents.
- Tissue distribution : Quantify compound levels in target organs (liver, tumors).
- CYP inhibition potential : Screen against major human isoforms (e.g., 3A4, 2D6) to predict drug-drug interactions .
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-(4-methoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-13-6-4-11(5-7-13)16(17)12-8-14(19-2)10-15(9-12)20-3/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICXUWQPVOZNHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640559 | |
Record name | (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94709-12-3 | |
Record name | (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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